molecular formula C27H21NO5 B2862499 ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate CAS No. 392244-37-0

ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B2862499
CAS No.: 392244-37-0
M. Wt: 439.467
InChI Key: CAOIITCCFCVQQZ-UHFFFAOYSA-N
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Description

Ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate is a polycyclic indole derivative characterized by a benzo[g]indole core substituted with a furan-2-carbonyloxy group at position 5, a methyl group at position 2, a phenyl group at position 1, and an ethyl carboxylate at position 2. The furan-2-carbonyloxy moiety introduces electron-withdrawing and aromatic heterocyclic features, which may enhance reactivity in nucleophilic substitutions or interactions with biological targets .

The benzo[g]indole scaffold is pharmacologically significant, with derivatives showing antiviral, antifungal, and anticancer activities .

Properties

IUPAC Name

ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-phenylbenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO5/c1-3-31-27(30)24-17(2)28(18-10-5-4-6-11-18)25-20-13-8-7-12-19(20)23(16-21(24)25)33-26(29)22-14-9-15-32-22/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOIITCCFCVQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CO4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional properties of ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate with analogous compounds:

Compound Substituents Molecular Weight Key Features Reported Activity Ref.
This compound (Target) 5: Furan-2-carbonyloxy; 2: Me; 1: Ph; 3: COOEt 457.47 g/mol Aromatic furan ester; benzo[g]indole core Inferred: Potential antifungal/antiviral
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate 5: OH; 2: Me; 1: Pyridin-2-ylmethyl; 3: COOEt 361.15 g/mol Pyridine substituent; polar hydroxyl group Medicinal chemistry applications
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate 5: F; 3: I; 2: COOEt 333.10 g/mol Halogenated; smaller indole core Intermediate for radiopharmaceuticals
Methyl 6-methoxy-5-((3-oxobutan-2-yl)oxy)-1H-indole-2-carboxylate 5: 3-Oxobutan-2-yloxy; 6: OMe; 2: COOMe 314.10 g/mol Ketone-containing side chain; methoxy group Synthetic intermediate; no bioactivity
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5: F; 2: CONH-benzophenone 359.12 g/mol Benzophenone amide; fluorinated indole Anticancer/antimicrobial

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